![molecular formula C18H32O16 B13807830 alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp](/img/structure/B13807830.png)
alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp: is a trisaccharide composed of three mannose residues. The structure consists of a mannose unit linked to another mannose unit via an alpha-(1->3) glycosidic bond, and a third mannose unit linked to the second mannose unit via an alpha-(1->6) glycosidic bond . This compound is a part of the mannose family, which is a type of sugar molecule that plays a crucial role in various biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp typically involves the use of glycosyl donors and acceptors. The process often starts with the protection of hydroxyl groups to prevent unwanted reactions. The glycosylation reaction is then carried out using a glycosyl donor, such as a mannose derivative, and a glycosyl acceptor under the presence of a catalyst like silver triflate or boron trifluoride etherate . The reaction conditions usually involve anhydrous solvents and low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. This method is advantageous due to its high specificity and efficiency. Additionally, microbial fermentation processes can be employed, where genetically engineered microorganisms produce the desired trisaccharide .
化学反応の分析
Types of Reactions
alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield mannose derivatives with aldehyde or carboxylic acid groups, while reduction can produce mannose alcohols .
科学的研究の応用
alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: It plays a role in studying glycan structures and their interactions with proteins.
Medicine: It is involved in research on immune responses and the development of vaccines.
Industry: It is used in the production of bio-based materials and as a stabilizer in various formulations.
作用機序
The mechanism of action of alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp involves its interaction with specific receptors and enzymes in biological systems. The compound can bind to lectins, which are proteins that recognize and bind to specific carbohydrate structures. This binding can trigger various cellular responses, including immune activation and cell signaling pathways .
類似化合物との比較
Similar Compounds
alpha-D-Manp-(1->3)-alpha-D-Manp: A disaccharide consisting of two mannose units linked via an alpha-(1->3) glycosidic bond.
alpha-D-Manp-(1->6)-alpha-D-Manp: A disaccharide with two mannose units linked via an alpha-(1->6) glycosidic bond.
alpha-D-Manp-(1->2)-alpha-D-Manp: A disaccharide with two mannose units linked via an alpha-(1->2) glycosidic bond.
Uniqueness
The uniqueness of alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp lies in its branched structure, which provides distinct biological properties and interactions compared to linear mannose derivatives. This branching allows for more complex and specific interactions with proteins and enzymes, making it valuable in various research and industrial applications .
特性
分子式 |
C18H32O16 |
|---|---|
分子量 |
504.4 g/mol |
IUPAC名 |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3R,4S,5S)-3,5,6-trihydroxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(21)10(24)12(26)17(32-4)30-3-6-9(23)15(14(28)16(29)31-6)34-18-13(27)11(25)8(22)5(2-20)33-18/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11+,12+,13+,14+,15+,16?,17+,18-/m1/s1 |
InChIキー |
KJZMZIMBDAXZCX-OBTQOVPTSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)O)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


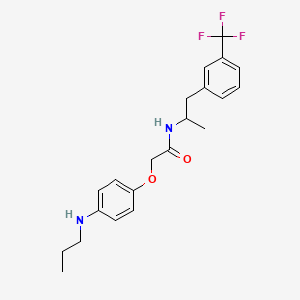
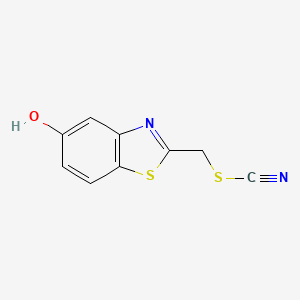
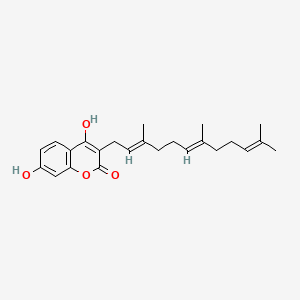

![Isoxazole, 3-methyl-5-[(3S)-1-methyl-3-pyrrolidinyl]-(9CI)](/img/structure/B13807786.png)

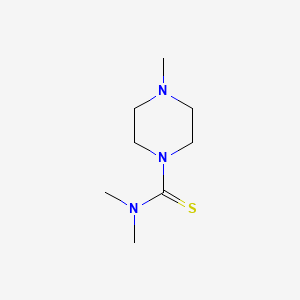
![8-Hydroxy-5-methyl-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium-3-carboxylate](/img/structure/B13807803.png)
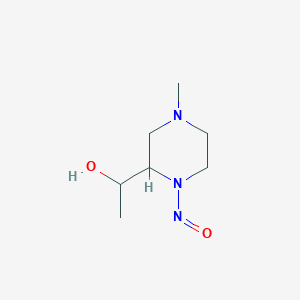
![[(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane](/img/structure/B13807815.png)
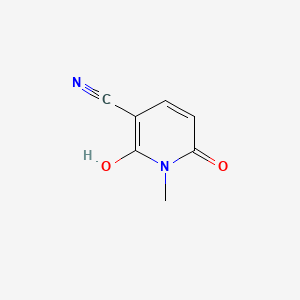
![4-amino-N-[(2-ethoxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B13807827.png)
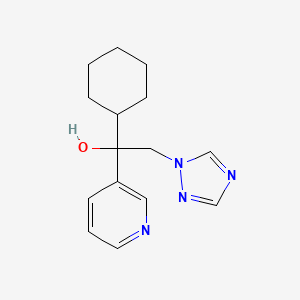
![Thiazolidine, 2-(4-methylphenyl)-3-[(4-nitrophenyl)sulfonyl]-(9CI)](/img/structure/B13807837.png)
